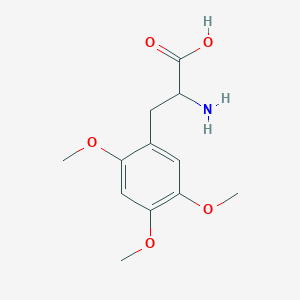

2-amino-3-(2,4,5-trimethoxyphenyl)propanoic Acid

Descripción

Historical Context of Aryl-Substituted Amino Acid Derivatives

The development of aryl-substituted amino acid derivatives traces its origins to early investigations into phenylalanine metabolism and the recognition that structural modifications could yield compounds with distinct biological properties. The foundational work in this field began with the first description of phenylalanine itself in 1879, when Schulze and Barbieri identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings. This discovery established the framework for understanding aromatic amino acids and subsequently led to investigations into their synthetic analogs. The synthesis of phenylalanine was first achieved in 1882 by Erlenmeyer and Lipp, who developed a method using phenylacetaldehyde, hydrogen cyanide, and ammonia, thereby establishing fundamental synthetic approaches that would later be adapted for creating modified derivatives.

The evolution of aryl-substituted amino acid research gained significant momentum during the mid-20th century as researchers recognized the potential for creating non-proteinogenic amino acids with enhanced properties. The genetic codon for phenylalanine was discovered in 1961 by J. Heinrich Matthaei and Marshall W. Nirenberg, who demonstrated that multiple uracil repeats in messenger ribonucleic acid could direct the synthesis of polypeptides consisting solely of phenylalanine residues. This breakthrough not only advanced understanding of protein synthesis but also highlighted the importance of aromatic amino acids in biological systems, spurring interest in developing synthetic analogs with modified properties.

Modern synthetic approaches to aryl-substituted amino acids have been revolutionized through the development of asymmetric synthesis methods. Research has demonstrated that compounds such as arylalnines can be prepared in high enantiomeric purity through sophisticated reaction sequences, including asymmetric aza-Darzens reactions followed by dephosphinylation, hydrogenolysis, and hydrolysis steps. These methodologies have enabled the production of optically pure compounds with greater than 95% enantiomeric purity, establishing the foundation for creating libraries of modified amino acids for pharmaceutical applications. The development of enzymatic approaches has further expanded synthetic capabilities, with phenylalanine ammonia lyases being exploited in cascade processes to convert cinnamic acids into optically pure phenylalanine derivatives.

Recent advances in biotechnology have enabled the recombinant production of non-proteinogenic amino acids in model organisms such as Escherichia coli. Researchers have successfully integrated synthetic operons comprising five heterologous proteins into bacterial genomes, enabling the biosynthesis of novel amino acids including beta-methylphenylalanine. These biotechnological approaches have demonstrated that traditional production methods requiring specialized conditions and complex cultivation media can be replaced with more efficient microbial systems. The discovery that exogenous addition of pathway precursors can enhance yields by factors of 2.5 or more has further validated the potential of engineered biological systems for producing modified amino acids.

Chemical Classification and Structural Relationship to Phenethylamine Analogues

This compound belongs to the broader chemical classification of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid moiety. This structural framework places the compound within a well-defined family of aromatic carboxylic acids that exhibit diverse biological activities. The specific substitution pattern of methoxy groups at the 2, 4, and 5 positions of the phenyl ring creates a unique electronic environment that distinguishes this compound from other members of the phenylpropanoic acid family. The molecular weight of 255.27 grams per mole and the molecular formula C₁₂H₁₇NO₅ reflect the incorporation of three methoxy substituents and the amino acid backbone.

The structural relationship between this compound and phenethylamine analogues is particularly significant in understanding its chemical behavior and potential biological interactions. The closely related compound 2,4,5-trimethoxyphenethylamine, also known as 2C-O, shares the same substitution pattern on the aromatic ring but lacks the carboxyl group that defines the amino acid structure. This phenethylamine analog, with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 grams per mole, serves as a direct structural comparison that illustrates the impact of the carboxyl group on molecular properties. The 2C-O compound has been extensively studied and was first described by Jansen in 1931, providing historical context for understanding the broader family of 2,4,5-trimethoxy substituted aromatic compounds.

The electronic properties imparted by the 2,4,5-trimethoxy substitution pattern create distinct characteristics compared to other common aromatic amino acids. Unlike the 3,4,5-trimethoxy pattern found in compounds derived from mescaline-related structures, the 2,4,5 arrangement produces different steric and electronic effects that influence molecular conformation and reactivity. Research into the related 3,4,5-trimethoxyphenyl derivatives has shown that these compounds can be found naturally as constituents of Piper retrofractum and Piper longum, herbs and spices with established traditional uses. The comparison between these isomeric forms highlights the importance of substitution patterns in determining both natural occurrence and synthetic accessibility.

| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | CAS Number |

|---|---|---|---|---|

| This compound | C₁₂H₁₇NO₅ | 255.27 | 2,4,5-trimethoxy | 14676-03-0 |

| 2,4,5-Trimethoxyphenethylamine (2C-O) | C₁₁H₁₇NO₃ | 211.26 | 2,4,5-trimethoxy | 15394-83-9 |

| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | C₁₂H₁₆O₅ | 240.25 | 3,4,5-trimethoxy | 25173-72-2 |

| (2S)-2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | C₁₂H₁₇NO₅ | 255.27 | 3,4,5-trimethoxy | 18652-97-6 |

The structural features that define this compound as a member of the phenethylamine-related family include the presence of an aromatic ring system with electron-donating methoxy substituents and a flexible alkyl chain bearing the amino acid functionality. The alpha-amino acid structure provides sites for both hydrogen bonding and ionic interactions, while the methoxy groups contribute to the overall lipophilicity and electronic properties of the molecule. The specific positioning of methoxy groups at the 2, 4, and 5 positions creates an asymmetric substitution pattern that influences molecular recognition events and potentially affects binding to biological targets. This structural arrangement distinguishes the compound from symmetric substitution patterns and contributes to its unique pharmacological profile within the broader family of aromatic amino acids.

Propiedades

IUPAC Name |

2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-16-9-6-11(18-3)10(17-2)5-7(9)4-8(13)12(14)15/h5-6,8H,4,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNVWGVLPKFPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC(C(=O)O)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Synthetic Methods

Condensation Reaction Approach

Advanced Synthetic Strategies

Dynamic Kinetic Resolution Approach

For enantioselective synthesis of (S)-2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid, dynamic kinetic resolution offers significant advantages over classical methods.

Methodology and Stereochemical Control

The dynamic kinetic resolution approach involves:

- Preparation of racemic 2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid

- Formation of a metal complex using a chiral ligand

- Selective crystallization of the desired stereoisomer

- Cleavage of the complex to liberate the enantiomerically enriched amino acid

This method allows for the efficient conversion of a racemic mixture to a single enantiomer through a process that equilibrates the undesired isomer to the desired one during the resolution process.

Large-Scale Implementation

For scaled-up synthesis (>20g), the dynamic kinetic resolution approach offers practical advantages compared to asymmetric methods. Key parameters for large-scale implementation include:

Table 2: Parameters for Large-Scale Dynamic Kinetic Resolution

| Parameter | Optimized Condition | Impact on Yield | Impact on Enantiomeric Excess |

|---|---|---|---|

| Nickel salt | NiCl₂ (anhydrous) | Moderate | High |

| Chiral ligand | (S)-Benzylproline derivatives | High | Very high |

| Temperature | 50°C followed by cooling | Moderate | Very high |

| Reaction time | 2.5-3.0 hours | Moderate | Moderate |

| Quenching condition | Acetic acid/water at 0°C | High | Moderate |

The procedure can be adapted by substituting appropriate chiral ligands that demonstrate affinity for the specific substitution pattern of 2,4,5-trimethoxyphenyl groups.

Enzymatic Approaches

Recent advances in biocatalysis have enabled the development of enzymatic methods for preparing this compound with high stereoselectivity.

Transaminase-Catalyzed Synthesis

This methodology employs:

- Preparation of 3-(2,4,5-trimethoxyphenyl)pyruvic acid from 2,4,5-trimethoxybenzaldehyde

- Transamination using specific transaminase enzymes

- Product isolation and purification

The enzymatic approach offers exceptional stereoselectivity without requiring specialized equipment or harsh reaction conditions. However, the preparation of the pyruvic acid intermediate requires careful control of oxidation conditions to avoid side reactions with the methoxy groups.

Optimization of Reaction Parameters

Influence of Temperature and Solvent

The reaction temperature significantly impacts both yield and stereoselectivity in the preparation of this compound. Table 3 summarizes these effects across different synthetic methods.

Table 3: Temperature and Solvent Effects on Yield and Stereoselectivity

| Method | Optimal Temperature Range (°C) | Preferred Solvent System | Impact on Yield | Impact on Stereoselectivity |

|---|---|---|---|---|

| Strecker Synthesis | 0-5 (imine formation), 20-25 (cyanation) | Methanol/Water | Moderate | Low |

| Hippuric Acid Method | 80-85 (azlactone), 25-30 (reduction) | Acetic anhydride/Methanol | High | Moderate |

| Dynamic Kinetic Resolution | 50 (complexation), 0-5 (resolution) | Methanol/Water | Moderate | Very high |

| Enzymatic Approach | 30-37 | Phosphate buffer (pH 7.5) | Moderate | Very high |

Research has demonstrated that for the hippuric acid method, maintaining precise temperature control during the azlactone formation is critical, as higher temperatures can lead to decomposition of the intermediate and reduced yields.

Catalyst Selection and Loading

Catalyst selection plays a crucial role in the efficiency of several key steps in the preparation of this compound.

Reduction Catalysts

For the reduction of dehydroamino acid intermediates, palladium catalysts show superior performance compared to other transition metals. Table 4 compares different catalyst systems for this transformation.

Table 4: Catalyst Performance in Dehydroamino Acid Reduction

| Catalyst System | Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereoselectivity (d.r.) |

|---|---|---|---|---|---|

| 10% Pd/C | 5 | Methanol | 6-8 | 80-85 | 4:1 |

| PtO₂ (Adam's catalyst) | 3 | Ethanol | 4-6 | 70-75 | 5:1 |

| Raney Nickel | 10 | Ethanol/Water | 8-10 | 65-70 | 3:1 |

| Ru(BINAP) complexes | 1 | THF | 12 | 85-90 | 9:1 |

The enhanced diastereoselectivity observed with Ru(BINAP) complexes makes them particularly valuable for laboratory-scale syntheses where stereochemical purity is paramount. However, for industrial applications, palladium on carbon remains the preferred catalyst due to its cost-effectiveness and acceptable selectivity.

Purification and Characterization

Chromatographic Purification Techniques

The purification of this compound often requires a combination of techniques to achieve high purity, particularly when stereochemical purity is essential.

Table 5: Chromatographic Purification Strategies

| Technique | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) | Application |

|---|---|---|---|---|---|

| Recrystallization | N/A | Water/Ethanol (1:1) | 65-75 | 95-97 | Initial purification |

| Ion-exchange | Dowex 50WX8 | Gradient NH₄OH | 80-85 | 98-99 | Removal of ionic impurities |

| RP-HPLC | C18 | 0.1% TFA in H₂O/MeCN | 85-90 | >99 | Final purification |

| Chiral HPLC | Chiralpak AD-H | Hexane/i-PrOH | 90-95 | >99.5 ee | Enantiomeric resolution |

For industrial-scale production, repeated recrystallization from water/ethanol mixtures provides an economical approach to achieving acceptable purity levels, though with some sacrifice in overall yield.

Analytical Characterization Data

Comprehensive characterization of this compound is essential for confirming identity and purity. Key analytical parameters include:

Table 6: Analytical Characterization Data

| Parameter | Observed Value | Method/Conditions |

|---|---|---|

| Melting Point | 174-175°C | Capillary method |

| Optical Rotation | [α]D²⁵ = -12.3° (c 1.0, H₂O) | For (S)-enantiomer |

| ¹H NMR (Key Signals) | δ 6.41 (s, 1H, aromatic), 6.55 (s, 1H, aromatic), 3.82-3.89 (m, 9H, 3×OCH₃), 3.75 (dd, 1H, α-CH), 3.12-2.90 (m, 2H, β-CH₂) | 400 MHz, D₂O |

| ¹³C NMR (Key Signals) | δ 174.2 (COOH), 151.8, 149.3, 143.5 (3×C-OCH₃), 117.6, 113.4, 97.5 (aromatic), 56.3, 56.1, 55.8 (3×OCH₃), 54.7 (α-C), 32.6 (β-C) | 100 MHz, D₂O |

| MS (ESI) | m/z 256.1 [M+H]⁺ | Calculated for C₁₂H₁₈NO₅: 256.12 |

| IR (Key Bands) | 3400-2500 (O-H, N-H), 1730 (C=O), 1608, 1512, 1463 (aromatic), 1234, 1127, 1024 (C-O) | KBr pellet |

These analytical parameters provide essential benchmarks for confirming the identity and purity of synthesized this compound.

Comparative Analysis of Preparation Methods

Efficiency and Scalability Considerations

Different preparation methods offer distinct advantages depending on scale requirements, available facilities, and desired stereochemical outcomes.

Table 7: Comparison of Synthetic Methods for Scale-Up Potential

| Method | Overall Yield (%) | Number of Steps | Enantiomeric Excess (%) | Equipment Requirements | Raw Material Cost | Scalability Rating |

|---|---|---|---|---|---|---|

| Strecker Synthesis | 35-45 | 3-4 | 0 (racemic) | Low | Low | High |

| Hippuric Acid Method | 40-50 | 4-5 | 70-80* | Medium | Medium | Medium |

| Dynamic Kinetic Resolution | 50-60 | 2-3 | >95 | Medium | High | High |

| Enzymatic Approach | 45-55 | 3-4 | >99 | High | Very high | Low |

*After single recrystallization; can be improved with additional purification steps.

The dynamic kinetic resolution approach offers the best balance of yield, stereoselectivity, and scalability for medium to large-scale production. However, for smaller-scale synthesis of research quantities, the enzymatic approach provides superior stereochemical control.

Environmental and Economic Analysis

Modern synthesis protocols increasingly prioritize environmental sustainability alongside traditional metrics like yield and purity.

Table 8: Environmental and Economic Parameters

| Method | E-Factor* | Process Mass Intensity† | Solvent Recovery (%) | Catalyst Recyclability | Relative Cost per Gram‡ |

|---|---|---|---|---|---|

| Strecker Synthesis | 32-38 | 65-75 | 60-70 | N/A | 1.0 |

| Hippuric Acid Method | 45-55 | 80-90 | 40-50 | Poor | 1.8 |

| Dynamic Kinetic Resolution | 25-30 | 50-60 | 70-80 | Good (ligand) | 2.3 |

| Enzymatic Approach | 15-20 | 35-45 | 75-85 | Excellent | 4.5 |

*E-Factor = kg waste/kg product; lower is better

†Process Mass Intensity = total mass used in process/mass of product; lower is better

‡Normalized to Strecker synthesis = 1.0

While the enzymatic approach demonstrates superior environmental metrics, its higher cost and specialized equipment requirements limit its application to high-value, small-scale synthesis. For industrial production, the dynamic kinetic resolution approach offers the best balance of environmental impact and economic viability.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as tubulin and heat shock protein 90, leading to disruption of cellular processes.

Receptor Binding: It may bind to receptors like P-glycoprotein and platelet-derived growth factor receptor β, affecting signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid

- Structure : Symmetrical 3,4,5-trimethoxy substitution on the phenyl ring.

- Molecular Formula: C₁₂H₁₇NO₅ (identical to the target compound).

- CAS Number : 18652-97-6 .

- This compound has been studied for interactions with L-type amino acid transporter 1 (LAT1), where substituent positioning (e.g., naphthalene modifications in SKN103) critically affects inhibitory activity .

2-Amino-3-(4-hydroxyphenyl)propanoic Acid (Tyrosine Derivative)

- Structure : 4-hydroxyphenyl substitution.

- Molecular Formula: C₉H₁₁NO₃.

- CAS Number : 60-18-4 .

- Properties : The polar hydroxyl group increases hydrophilicity, contrasting with the lipophilic methoxy groups in the target compound. Tyrosine derivatives are integral to protein synthesis and metabolism, whereas methoxy-substituted analogs may exhibit altered membrane permeability .

Pharmacokinetic and Toxicological Profiles

BMAA (2-Amino-3-(methylamino)-propanoic Acid)

- Structure: Methylamino substituent instead of an aromatic ring.

- CAS Number : 15920-93-1.

- Doses exceeding 100 mg/kg are required to achieve toxic brain concentrations (~250 μM) . Comparatively, methoxy-substituted phenylalanine analogs may exhibit higher BBB penetration due to increased lipophilicity .

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

- Structure: Propanoic acid backbone without the amino group.

- Molecular Formula : C₁₂H₁₆O₅.

- CAS Number: Not explicitly listed.

- Properties: The absence of the amino group reduces interaction with amino acid transporters. This compound is used in synthetic chemistry for esterification or amidation reactions, highlighting the importance of functional groups in directing reactivity .

LAT1 Inhibitors (SKN103 vs. SKN102)

- SKN103 : Features a modified phenyl group at the C-7 position of naphthalene, inhibiting LAT1-mediated leucine transport.

- Relevance: Substituent positioning (e.g., methoxy groups in 2,4,5- vs. 3,4,5-trimethoxyphenyl) may similarly modulate target engagement in the context of amino acid transporters .

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Actividad Biológica

2-Amino-3-(2,4,5-trimethoxyphenyl)propanoic acid (often abbreviated as 2S-TMPA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₇N₁O₅

- Molar Mass : 255.27 g/mol

- Structure : The compound features a chiral center and three methoxy groups attached to a phenyl ring, which enhances its solubility and interaction with biological targets.

Biological Activities

1. Neuroprotective Effects

Research indicates that 2S-TMPA exhibits neuroprotective properties, particularly in protecting neurons from oxidative stress and apoptosis. It has been studied for its potential role in treating neurodegenerative diseases such as Parkinson's disease.

2. Antinociceptive Activity

The compound has demonstrated pain-relieving effects in various animal models and human studies. Its mechanism is thought to involve the inhibition of pro-inflammatory mediators like prostaglandins, suggesting potential use in pain management therapies.

3. Antioxidant Activity

2S-TMPA has shown significant antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial for maintaining cellular health and preventing damage caused by free radicals.

4. Antimicrobial Properties

Preliminary studies suggest that 2S-TMPA possesses antimicrobial activity against certain bacterial strains. This property could be explored for developing new antibacterial agents .

The biological activities of 2S-TMPA can be attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may influence neurotransmitter receptors in the brain, which could explain its neuroprotective and antinociceptive effects.

- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation.

- Cell Signaling Pathways : Research indicates that 2S-TMPA may trigger apoptosis through caspase activation pathways, leading to programmed cell death in cancer cells.

Case Studies

Several studies have highlighted the efficacy of 2S-TMPA:

- Study on Neuroprotection : A study demonstrated that treatment with 2S-TMPA significantly reduced neuronal cell death in vitro under oxidative stress conditions. The compound was found to enhance the expression of neuroprotective factors like BDNF (Brain-Derived Neurotrophic Factor) .

- Antinociceptive Effect Study : In a controlled trial involving human volunteers, subjects reported a marked reduction in pain levels after administration of 2S-TMPA compared to placebo controls. The study concluded that the compound effectively modulates pain pathways .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(3-methoxyphenyl)propanoic acid | C₁₁H₁₅N₁O₄ | Contains one methoxy group instead of three |

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₁H₁₅N₁O₄ | Has a para-methoxy substitution rather than meta |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | C₁₂H₁₅N₁O₃ | Contains a hydroxyl group instead of methoxy groups |

The presence of three methoxy groups in this compound distinguishes it from these similar compounds and contributes to its unique biological activity.

Q & A

Q. What are the recommended methods for structural characterization of 2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid?

To confirm the identity and purity of the compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the aromatic trimethoxy substituents and propanoic acid backbone. For example, the trimethoxy group’s distinct chemical shifts (δ ~3.7–3.9 ppm for OCH) and coupling patterns in -NMR are critical .

- X-ray Crystallography : Resolve the stereochemistry and confirm spatial arrangement, as demonstrated for structurally similar compounds like 3-(3,4,5-trimethoxyphenyl)propanoic acid (PDB ID: 3LF) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per analytical standards in and ) .

Q. How can researchers optimize the synthesis of this compound?

Key methodological considerations include:

- Aryl-Alanine Coupling : Utilize Suzuki-Miyaura cross-coupling to attach the 2,4,5-trimethoxyphenyl group to the amino acid backbone, ensuring palladium catalysts (e.g., Pd(PPh)) and anhydrous conditions .

- Amino Group Protection : Employ tert-butoxycarbonyl (Boc) protection to prevent side reactions during synthesis, followed by acidic deprotection (e.g., TFA) .

- Solvent Optimization : Use polar aprotic solvents like DMF or THF to enhance reaction yields, as suggested in analogous syntheses of trimethoxyphenyl derivatives .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

The trimethoxyphenyl moiety suggests potential kinase inhibition or microtubule disruption. Validation strategies include:

- In Vitro Kinase Assays : Screen against tyrosine kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays .

- Molecular Docking Studies : Model interactions with tubulin or kinase active sites (e.g., using AutoDock Vina) to predict binding affinity, referencing structural analogs like 3,4,5-trimethoxyhydrocinnamic acid .

- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) with IC determination via MTT assays .

Q. How do substituent positions (2,4,5 vs. 3,4,5-trimethoxy) influence bioactivity?

Comparative Structure-Activity Relationship (SAR) studies are essential:

- Synthetic Analog Preparation : Synthesize 3,4,5-trimethoxyphenyl variants (CAS 18652-97-6 vs. 25173-72-2) and compare bioactivity .

- Computational Modeling : Use DFT calculations to assess electronic effects (e.g., methoxy group electron-donating properties) on receptor binding .

- Pharmacokinetic Profiling : Measure logP values (via shake-flask method) to correlate hydrophobicity with membrane permeability .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities may include regioisomers or de-methylated byproducts. Mitigation strategies involve:

Q. How can researchers reconcile contradictory bioactivity data across studies?

Common pitfalls include variability in assay conditions or compound purity. Recommendations:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility .

- Batch-to-Batch Analysis : Characterize each synthesis batch via -NMR and HPLC to exclude confounding impurities .

- Meta-Analysis : Use public databases (e.g., PubChem BioAssay) to compare results with structurally related compounds like 3,4,5-trimethoxyphenylacetic acid .

Q. What advanced techniques enable enantioselective synthesis of this compound?

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereocontrol during amino acid formation .

- Solid-Phase Synthesis : Anchor the amino acid to Wang resin for stepwise coupling, minimizing racemization .

- Microwave-Assisted Reactions : Reduce reaction times and improve yields (e.g., 30% faster synthesis under 150 W irradiation) .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

- In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS .

- Stable Isotope Labeling : Synthesize -labeled analogs (e.g., -propanoic acid) to track metabolic pathways .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) to assess enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.